

Spectral Analysis of 4-(Trifluoromethyl)benzophenone: A Technical Guide

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzophenone

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This technical guide provides a comprehensive overview of the spectral data for **4-(trifluoromethyl)benzophenone**, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Core Spectral Data

The structural integrity and purity of **4-(trifluoromethyl)benzophenone** can be reliably ascertained through a combination of spectroscopic techniques. The following sections and tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum exhibits signals in the aromatic region, consistent with the two phenyl rings. The electron-withdrawing trifluoromethyl group causes a downfield shift of the protons on the substituted ring.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.89	d	2H, ortho-protons on trifluoromethyl-substituted ring
~7.81	m	2H, ortho-protons on unsubstituted ring
~7.75	d	2H, meta-protons on trifluoromethyl-substituted ring
~7.63	m	1H, para-proton on unsubstituted ring
~7.51	m	2H, meta-protons on unsubstituted ring

Table 1: ^1H NMR Spectral Data for **4-(Trifluoromethyl)benzophenone** (400 MHz, CDCl_3).[\[1\]](#)

^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum shows distinct signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons.

Chemical Shift (δ) ppm	Assignment
195.6	C=O (carbonyl)
140.7	Quaternary C (ipso- to C=O on CF ₃ -substituted ring)
137.3	Quaternary C (ipso- to C=O on unsubstituted ring)
134.4 (q)	Quaternary C (ipso- to CF ₃)
132.9	CH (para- on unsubstituted ring)
130.2	CH (ortho- on CF ₃ -substituted ring)
130.0	CH (ortho- on unsubstituted ring)
128.6	CH (meta- on unsubstituted ring)
125.6 (q)	CH (meta- on CF ₃ -substituted ring)
123.6 (q)	CF ₃

Table 2: ¹³C NMR Spectral Data for **4-(Trifluoromethyl)benzophenone** (100 MHz, CDCl₃).

Note: Quartets (q) are due to coupling with fluorine atoms.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4-(trifluoromethyl)benzophenone** is characterized by strong absorptions corresponding to the carbonyl group and the C-F bonds of the trifluoromethyl group.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3070	Aromatic C-H stretch	Medium
~1665	C=O (carbonyl) stretch	Strong
~1600, ~1450	Aromatic C=C stretch	Medium-Strong
~1320	C-F stretch (trifluoromethyl)	Strong
~1170, ~1130	C-F stretch (trifluoromethyl)	Strong
~850	C-H out-of-plane bend	Strong

Table 3: Characteristic IR Absorption Bands for **4-(Trifluoromethyl)benzophenone**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

m/z	Relative Intensity (%)	Assignment
250.1	~37	[M] ⁺ (Molecular Ion)
173.1	~26	[M - C ₆ H ₅] ⁺
145.0	~26	[C ₇ H ₄ F ₃] ⁺
105.0	100	[C ₆ H ₅ CO] ⁺ (Base Peak)
77.0	~35	[C ₆ H ₅] ⁺

Table 4: Key Mass Spectrometry Data for **4-(Trifluoromethyl)benzophenone**.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

A sample of **4-(trifluoromethyl)benzophenone** (~10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL) in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer. For ^1H NMR, typically 16-32 scans are acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

FT-IR Spectroscopy

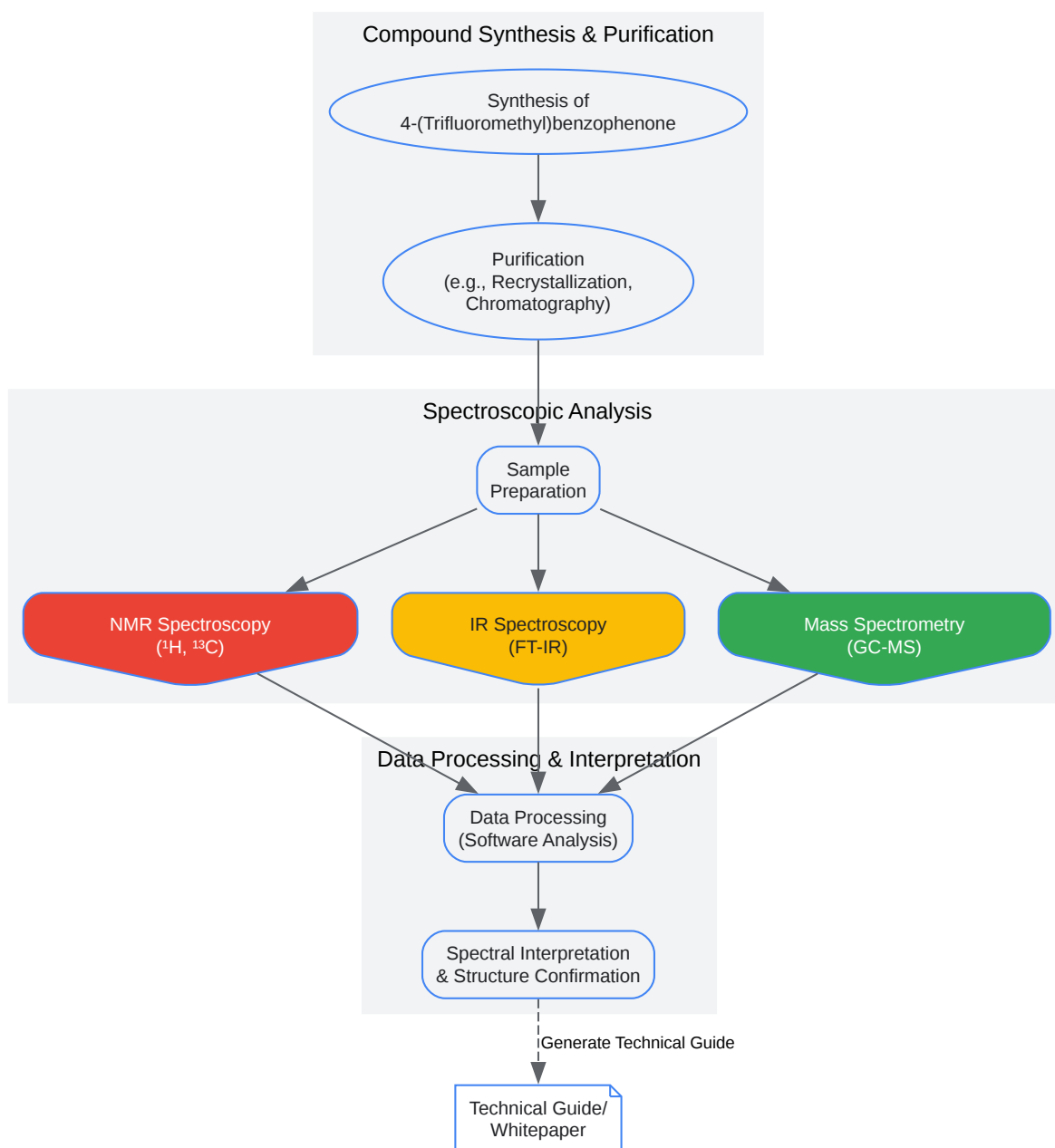
For a solid sample, a small amount of **4-(trifluoromethyl)benzophenone** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral data is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **4-(trifluoromethyl)benzophenone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. The EI source bombards the molecules with electrons (typically at 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

Workflow Visualization

The general workflow for the spectral analysis of a chemical compound like **4-(trifluoromethyl)benzophenone** is illustrated below.



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General workflow for spectral analysis.

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References

- 1. rsc.org [rsc.org]
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